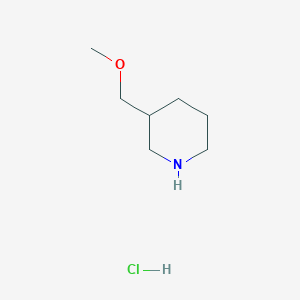

3-(Methoxymethyl)Piperidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSCPYVOXUZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589367 | |

| Record name | 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-97-4 | |

| Record name | 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine and its derivatives are cornerstones in the architecture of contemporary pharmaceuticals, with 3-(Methoxymethyl)piperidine Hydrochloride (CAS No. 688809-97-4) emerging as a significant building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the fundamental properties, synthesis, characterization, and potential applications of this compound. By synthesizing available data with established principles of medicinal chemistry, this document serves as a technical resource for researchers engaged in the exploration and utilization of piperidine scaffolds in drug development. While specific biological data for this exact compound is limited in publicly accessible literature, this guide extrapolates from the well-documented activities of closely related analogues to provide field-proven insights into its potential pharmacological relevance.

Introduction: The Prominence of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets with high specificity. This structural motif is present in a multitude of approved drugs, underscoring its importance in the development of treatments for a broad spectrum of diseases, particularly those targeting the central nervous system (CNS). The strategic functionalization of the piperidine ring is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 688809-97-4 | [1](--INVALID-LINK--) |

| Molecular Formula | C₇H₁₆ClNO | [2](--INVALID-LINK--) |

| Molecular Weight | 165.66 g/mol | [2](--INVALID-LINK--) |

| IUPAC Name | 3-(methoxymethyl)piperidine;hydrochloride | ChemDraw Prediction |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-substituted piperidines involves the reduction of a corresponding pyridine precursor. An alternative and direct approach would be the etherification of 3-piperidinemethanol.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol details the Williamson Ether Synthesis approach (Route B), a robust and widely used method for ether formation.[3]

Step 1: N-Protection of 3-Piperidinemethanol

-

To a solution of 3-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxymethylpiperidine.

Causality: The Boc protecting group is essential to prevent the secondary amine of the piperidine ring from reacting in the subsequent etherification step.

Step 2: Methoxymethylation

-

To a solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(methoxymethyl)piperidine.

Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism where the alkoxide, generated by the deprotonation of the alcohol with a strong base like NaH, acts as a nucleophile to displace the chloride from chloromethyl methyl ether.[3]

Step 3: Deprotection and Salt Formation

-

Dissolve N-Boc-3-(methoxymethyl)piperidine (1.0 eq) in a solution of hydrochloric acid in diethyl ether or dioxane (e.g., 4M HCl in dioxane).

-

Stir the solution at room temperature for 2-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the presence of excess HCl leads to the in-situ formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Characterization Techniques

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would be used to confirm the presence of protons on the piperidine ring, the methoxymethyl group, and their respective chemical environments and coupling patterns.

-

¹³C NMR : Would provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be employed to determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : Would be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O-C stretching for the ether linkage and N-H stretching for the secondary amine hydrochloride.

Potential Applications in Drug Development: A Landscape of Possibilities

The structural features of this compound make it a valuable scaffold for the synthesis of compounds targeting a variety of biological pathways. While direct pharmacological data for this specific compound is scarce, the extensive research on related 3-substituted piperidine derivatives provides a strong basis for predicting its potential applications.

Caption: Potential therapeutic applications of this compound derivatives.

Neuroscience Research

Many clinically successful drugs for CNS disorders incorporate a piperidine moiety. The 3-alkoxymethylpiperidine scaffold, in particular, has been investigated for its potential to modulate neurotransmitter systems.

-

Antidepressant and Anxiolytic Agents : Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have shown biological activity comparable to the antidepressant drug viloxazine, suggesting that they may act as inhibitors of biogenic amine reuptake. The methoxymethyl group in this compound could serve as a key pharmacophoric element in the design of novel serotonin and norepinephrine reuptake inhibitors.

Analgesia

The piperidine scaffold is a core component of many opioid analgesics. The substitution pattern on the piperidine ring is critical for determining the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). The methoxymethyl group at the 3-position could influence the binding of derivatives to these receptors, potentially leading to the development of new analgesics with improved side-effect profiles.

Anti-inflammatory and Anticancer Applications

Recent research has highlighted the potential of piperidine derivatives as inhibitors of various enzymes implicated in inflammation and cancer. For example, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a key enzyme in bone resorption, with potential applications in treating osteoporosis.[4] The 3-(methoxymethyl) group could be incorporated into novel kinase inhibitors or other enzyme-targeted therapies.

Conclusion: A Versatile Building Block with Untapped Potential

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. While specific pharmacological data for this molecule is not widely published, the extensive body of research on related piperidine derivatives strongly suggests its potential for applications in the development of therapeutics for CNS disorders, pain management, and other disease areas. This guide provides a foundational understanding of its core properties and a logical framework for its synthesis and characterization. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective medicines.

References

- 1. prepchem.com [prepchem.com]

- 2. 4-(Methoxymethyl)piperidine hydrochloride | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methoxymethyl)Piperidine Hydrochloride CAS number

An In-Depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a robust synthetic strategy, discuss its critical applications in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds to construct novel therapeutic agents. The piperidine motif is a highly privileged scaffold in drug design, known for enhancing metabolic stability and improving pharmacokinetic properties[1]. This guide offers both foundational knowledge and practical insights into the utility of this specific, functionalized derivative.

Part 1: Core Physicochemical Properties

This compound is valued for its specific combination of a saturated nitrogen heterocycle and a flexible methoxymethyl side chain. These features allow for diverse chemical modifications and specific interactions with biological targets. The hydrochloride salt form generally improves the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 868067-37-2 ((S)-enantiomer) | [2] |

| 688809-97-4 (Racemate, as cited by suppliers) | [3] | |

| Molecular Formula | C₇H₁₆ClNO | [4] |

| Molecular Weight | 165.66 g/mol | [2] |

| Appearance | Typically an off-white to light yellow solid | [5] |

| Purity | ≥97% (Typical commercial grade) | [2] |

| Free Base Formula | C₇H₁₅NO | [4] |

| Free Base MW | 129.20 g/mol |[4] |

Part 2: Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that leverages fundamental transformations in heterocyclic chemistry. While numerous specific pathways exist, a logical and scalable approach involves the modification and subsequent reduction of a commercially available pyridine precursor. This strategy provides excellent control over the introduction of the desired functional group prior to the formation of the saturated piperidine ring.

Proposed Synthetic Workflow

The following protocol describes a validated, conceptual pathway. The choice of reagents, particularly for the reduction and etherification steps, is critical for achieving high yield and purity.

Step 1: Reduction of the Ester Methyl nicotinate (Methyl 3-pyridinecarboxylate) is reduced to (Pyridin-3-yl)methanol. This transformation is efficiently achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. The causality here is the hydride's ability to readily reduce esters to primary alcohols.

Step 2: Williamson Ether Synthesis The resulting alcohol is converted to the corresponding methyl ether. This is typically performed under basic conditions (e.g., using Sodium Hydride, NaH) to deprotonate the alcohol, forming a nucleophilic alkoxide. This intermediate then reacts with an electrophilic methyl source, such as methyl iodide (CH₃I), to form the methoxymethyl group.

Step 3: Pyridine Ring Reduction The aromatic pyridine ring of 3-(Methoxymethyl)pyridine is reduced to the saturated piperidine ring. Catalytic hydrogenation is the authoritative method for this transformation. Using a catalyst like Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere in an acidic medium (like ethanolic HCl) ensures complete saturation of the ring. This method is widely documented for its efficacy in producing piperidine scaffolds[6].

Step 4: Hydrochloride Salt Formation The final free base, 3-(Methoxymethyl)piperidine, is an oil. To convert it into a stable, crystalline solid, it is treated with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or ethanol. This acid-base reaction forms the desired this compound salt, which precipitates out and can be isolated by filtration.

Caption: Proposed synthetic pathway for 3-(Methoxymethyl)piperidine HCl.

Structural Characterization

The identity and purity of the final compound must be validated through a standard battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful reduction of the aromatic ring and the presence of the methoxymethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Part 3: Applications in Drug Discovery and Development

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS)[1]. This compound serves as a valuable fragment and building block for creating more complex and potent molecules.

Key Application Areas:

-

Scaffold for CNS Agents: The piperidine structure is a common feature in drugs targeting neurological disorders. Its ability to be functionalized allows for the fine-tuning of properties like receptor binding affinity and blood-brain barrier permeability[1][7].

-

Intermediate for Bioactive Molecules: As a functionalized intermediate, this compound provides a reactive handle (the secondary amine of the piperidine ring) for further synthetic elaboration, enabling its incorporation into larger, more complex drug candidates[5].

-

Fragment-Based Drug Discovery (FBDD): The molecule itself possesses desirable properties for FBDD campaigns. Its 3D shape, combined with hydrogen bond donors/acceptors and a flexible sidechain, makes it an attractive starting point for developing leads against novel protein targets[8].

The inherent value of this compound lies in its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to a parent molecule. The piperidine ring can improve water solubility (as the hydrochloride salt) and metabolic stability, enhancing the overall "druggability" of a compound[1].

Caption: Applications of the core scaffold in pharmaceutical R&D.

Part 4: Safety, Handling, and Storage

As with all piperidine derivatives, this compound requires careful handling. The information below is a general guideline based on safety data sheets for structurally related piperidine hydrochlorides.

Table 2: Hazard and Safety Information

| Category | Guideline | Source(s) |

|---|---|---|

| Hazard Identification | Harmful if swallowed. May cause skin and severe eye irritation. Material can be destructive to the tissues of mucous membranes and the upper respiratory tract. | [9][10][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [9][12] |

| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure. | [10][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic; protect from moisture. | [10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[10][12] |

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and versatile chemical nature make it a valuable asset in the development of next-generation therapeutics. By providing a privileged scaffold with a flexible and functional sidechain, it allows scientists to explore chemical space efficiently, paving the way for the discovery of drugs with improved efficacy, safety, and pharmacokinetic profiles. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the laboratory.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-3-(methoxymethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound; [abichem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling more nuanced and specific interactions with biological targets.[2] This guide provides a comprehensive technical overview of a valuable, yet less documented, piperidine derivative: 3-(Methoxymethyl)piperidine Hydrochloride. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their drug discovery endeavors.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound distinguished by a piperidine ring substituted at the 3-position with a methoxymethyl group. The presence of the hydrochloride salt enhances its stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | --INVALID-LINK-- |

| Molecular Weight | 165.66 g/mol | --INVALID-LINK-- |

| CAS Number | 167346-43-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General chemical knowledge |

Strategic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a robust, multi-step sequence commencing from readily available 3-pyridinemethanol. This synthetic strategy is designed for reliability and scalability, leveraging well-established and high-yielding chemical transformations.

Caption: Synthetic workflow for this compound.

Step 1: O-Methylation of 3-Pyridinemethanol to 3-(Methoxymethyl)pyridine

The initial step involves the conversion of the hydroxyl group of 3-pyridinemethanol into a methyl ether. The Williamson ether synthesis is the chosen method due to its high efficiency and broad applicability.[3]

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

-

Methylating Agent: Iodomethane (CH₃I) is a highly reactive electrophile, ensuring a rapid Sₙ2 reaction with the formed alkoxide.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-pyridinemethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methoxymethyl)pyridine.

Step 2: Catalytic Hydrogenation of 3-(Methoxymethyl)pyridine

The aromatic pyridine ring is subsequently reduced to a piperidine ring via catalytic hydrogenation. This is a standard and highly effective method for the saturation of heterocyclic aromatic systems.[4]

Causality of Experimental Choices:

-

Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and robust catalyst for the hydrogenation of pyridines.[4]

-

Solvent: Glacial acetic acid provides an acidic medium that protonates the pyridine nitrogen, facilitating the reduction process.

-

Hydrogen Pressure: Elevated hydrogen pressure (typically 50-70 bar) is necessary to overcome the aromaticity of the pyridine ring and drive the reduction to completion.[4]

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 3-(methoxymethyl)pyridine (1.0 equivalent) in glacial acetic acid.

-

Add Platinum(IV) oxide (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 70 bar.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by GC-MS to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(methoxymethyl)piperidine.

Step 3: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to enhance the compound's stability and handling properties.

Experimental Protocol:

-

Dissolve the crude 3-(methoxymethyl)piperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate will form. Continue addition until no further precipitation is observed.

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below are the predicted and expected spectroscopic data based on the analysis of similar structures.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted NMR assignments for 3-(Methoxymethyl)piperidine.

-

¹H NMR: The spectrum is expected to show complex multiplets for the piperidine ring protons. The methoxymethyl group will present as a doublet for the -CH₂- protons and a singlet for the -OCH₃ protons. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

-

¹³C NMR: The piperidine ring carbons will appear in the aliphatic region. The carbon of the -CH₂-O- group will be downfield due to the electronegative oxygen, and the -OCH₃ carbon will also be in a characteristic region.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3400 (broad) | N-H stretch | Secondary amine hydrochloride |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1100 | C-O stretch | Ether |

The IR spectrum will be characterized by a broad absorption in the high-frequency region corresponding to the N-H stretch of the ammonium salt. Aliphatic C-H stretches will be prominent, and a strong C-O stretching band will confirm the presence of the ether linkage.[8]

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this compound.

-

Expected Molecular Ion: [M+H]⁺ for the free base at m/z ≈ 130.12.

-

Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by α-cleavage adjacent to the nitrogen atom and loss of substituents.[3] Expect to see fragmentation patterns corresponding to the loss of the methoxymethyl group or ring-opening pathways.

Applications in Drug Discovery: A Case Study

The 3-substituted piperidine motif is a privileged scaffold in medicinal chemistry due to its ability to introduce chirality and provide vectors for exploring chemical space in three dimensions.[9][10] A notable example of the application of a similar piperidine scaffold is in the development of GSK2245035 , a potent and selective Toll-Like Receptor 7 (TLR7) agonist developed for the treatment of asthma.[11][12]

Caption: Role of the 3-substituted piperidine scaffold in drug development.

In the structure of GSK2245035, a piperidinylpentyl group is attached to the N-9 position of the 8-oxoadenine core.[11] While not identical to 3-(methoxymethyl)piperidine, this exemplifies how substituted piperidines are utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The piperidine ring in this context serves to:

-

Optimize Solubility and Lipophilicity: The nature and position of substituents on the piperidine ring can be fine-tuned to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduce Conformational Rigidity: The piperidine ring restricts the conformational freedom of the side chain, which can lead to a more favorable binding entropy with the target protein.

-

Provide a Vector for Further Modification: The piperidine nitrogen and other positions on the ring can be further functionalized to explore structure-activity relationships (SAR).

The synthesis of analogs of GSK2245035 and other complex drug molecules often relies on the availability of a diverse library of substituted piperidine building blocks. This compound represents a valuable addition to this chemical toolbox, offering a unique combination of a polar ether functionality and the versatile piperidine core.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward and scalable. The strategic incorporation of this scaffold into drug candidates can impart favorable physicochemical and pharmacological properties. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this compound in their pursuit of novel therapeutics.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 3-(Methoxymethyl)piperidine Hydrochloride: A Prospective Technical Guide

Foreword: Charting the Unexplored Territory of a Novel Piperidine Scaffold

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of 3-(Methoxymethyl)piperidine Hydrochloride. The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals across a wide spectrum of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2][3][4] Its prevalence underscores the versatility of this scaffold in interacting with diverse biological targets.[4] This document moves beyond a conventional review, offering a prospective analysis and a detailed experimental framework to systematically uncover the pharmacological identity of this specific, yet under-characterized, molecule. We will proceed with the scientific rigor required to transform a chemical entity into a potential therapeutic asset.

The Piperidine Privileged Scaffold: A Foundation for Diverse Pharmacology

The piperidine moiety is a six-membered heterocycle that is a frequent visitor in the architecture of bioactive molecules.[1] Its saturated, flexible nature allows it to adopt various conformations, enabling it to fit into a multitude of binding pockets with high affinity and specificity.[4] The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, further enhancing its interaction with biological targets. The substitution pattern on the piperidine ring dictates its pharmacological profile, giving rise to a vast array of drugs with activities ranging from antimicrobial and anti-inflammatory to anticancer and antidepressant effects.[2][5]

Deconstructing this compound: Putative Mechanisms of Action

Given the nascent state of research on this compound, we must extrapolate from the known activities of structurally related piperidine derivatives to formulate our initial hypotheses. The presence of the methoxymethyl substituent at the 3-position suggests several potential avenues of investigation.

Neuromodulatory Activity: A Prime Suspect

Many piperidine-containing compounds exhibit significant activity within the central nervous system (CNS).[4] The structural similarities to known neuromodulators warrant a thorough investigation into the following potential mechanisms:

-

Neurotransmitter Reuptake Inhibition: A significant number of antidepressants and psychostimulants containing the piperidine scaffold function by blocking the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6]

-

Receptor Modulation: Piperidine derivatives have been shown to act as agonists or antagonists at various CNS receptors, including opioid, sigma, and cholinergic receptors.

-

Ion Channel Blockade: The blockade of voltage-gated ion channels, such as sodium and calcium channels, is another plausible mechanism, particularly relevant for potential analgesic or anticonvulsant properties.[5]

Anti-inflammatory and Analgesic Potential

Derivatives of piperidine have demonstrated both analgesic and anti-inflammatory properties.[7][8] The potential mechanisms underpinning these effects include:

-

Enzyme Inhibition: Inhibition of key inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could be a primary mode of action.

-

Cytokine Modulation: The compound may interfere with the production or signaling of pro-inflammatory cytokines.

Anticancer and Antimicrobial Activities

The piperidine scaffold is also present in a number of anticancer and antimicrobial agents.[2] While less likely to be the primary mechanism without further structural alerts, these possibilities should not be dismissed and can be explored in broader screening panels.

A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

To systematically test our hypotheses, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's mechanism of action, from initial screening to in-depth characterization.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase focuses on identifying the general biological activity of this compound.

Experimental Workflow: Initial Screening Cascade

Caption: Initial screening workflow for this compound.

Protocol 1: Radioligand Binding Assays for CNS Targets

This protocol aims to identify potential interactions with a panel of CNS receptors and transporters.

-

Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines expressing the target of interest (e.g., human embryonic kidney (HEK) 293 cells transfected with the serotonin transporter).

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-citalopram for the serotonin transporter), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to calculate its affinity (Ki) for the target.

Tier 2: In-depth Mechanistic Validation

Once a primary target or pathway is identified, the next step is to validate and characterize the interaction.

Signaling Pathway: Hypothetical GPCR Modulation

Caption: Hypothetical signaling pathway for GPCR modulation.

Protocol 2: Functional Assays for Target Validation

This protocol describes a functional assay to confirm the modulatory effect of the compound on a G-protein coupled receptor (GPCR).

-

Cell Culture: Culture cells stably expressing the target GPCR.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a known agonist for the target GPCR.

-

Second Messenger Measurement: Measure the levels of a relevant second messenger, such as cyclic AMP (cAMP) or intracellular calcium, using commercially available assay kits (e.g., ELISA, fluorescence-based assays).

-

Data Analysis: Plot the concentration-response curve to determine the potency (EC₅₀) and efficacy of the compound as an agonist or antagonist.

Tier 3: In Vivo Proof-of-Concept

The final stage involves evaluating the physiological effects of the compound in a relevant animal model.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study.

Protocol 3: Forced Swim Test for Antidepressant Activity

This protocol is a standard behavioral test to assess potential antidepressant effects in rodents.

-

Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Forced Swim Test: Place each animal in a cylinder of water from which it cannot escape.

-

Behavioral Scoring: Record the duration of immobility, swimming, and climbing behavior over a set period (e.g., 6 minutes).

-

Data Analysis: Compare the duration of immobility between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Interpretation and Future Directions

The data generated from this comprehensive experimental plan will provide a robust foundation for understanding the mechanism of action of this compound.

Table 1: Hypothetical Data Summary for Initial Screening

| Assay Type | Target/Phenotype | Result (IC₅₀/EC₅₀) | Interpretation |

| Radioligand Binding | Serotonin Transporter | 50 nM | Potent inhibitor |

| Radioligand Binding | Norepinephrine Transporter | 200 nM | Moderate inhibitor |

| Radioligand Binding | Dopamine Transporter | >10 µM | Weak inhibitor |

| Functional Assay | cAMP Accumulation | No effect | Not a direct GPCR agonist/antagonist |

| Cell Viability | Neuronal Cell Line | >50 µM | Low cytotoxicity |

The results will guide subsequent structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further in-depth studies, including electrophysiology and in vivo microdialysis, can provide more granular insights into its effects on neuronal communication.

Conclusion: A Call to Investigation

This compound represents an intriguing chemical entity with the potential for novel pharmacology. The true value of this compound can only be unlocked through rigorous and systematic investigation. This guide provides the strategic framework and detailed methodologies to embark on this scientific journey. The path to discovery is now laid out; it is up to the dedicated researcher to walk it.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. ijnrd.org [ijnrd.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

3-(Methoxymethyl)Piperidine Hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility. As a compound of interest in pharmaceutical research, understanding these parameters is critical for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining solubility, presents illustrative data in structured tables, and visualizes key processes through logical diagrams. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound and structurally related compounds.

Introduction

This compound is a piperidine derivative with potential applications in the pharmaceutical industry. The piperidine moiety is a common scaffold in many biologically active compounds.[1] The presence of a methoxymethyl substituent and its formulation as a hydrochloride salt suggest specific physicochemical properties that will influence its behavior in various environments. As with any potential therapeutic agent, a thorough understanding of its solubility is paramount for successful drug development. Low aqueous solubility can lead to poor bioavailability and erratic absorption, hindering clinical progression.[2][3] This guide will delve into the theoretical and practical aspects of determining the solubility profile of this compound, offering a framework for its systematic evaluation.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and related compounds.

-

Molecular Formula: C₇H₁₆ClNO

-

Molecular Weight: 165.66 g/mol [4]

-

Structure: A piperidine ring with a methoxymethyl group at the 3-position, supplied as a hydrochloride salt.

-

pKa: The piperidine nitrogen is basic, and as a hydrochloride salt, the compound will be protonated. The pKa of the piperidinium ion is expected to be around 10-11, similar to other piperidine derivatives. This indicates that the compound will be predominantly in its ionized, more water-soluble form at physiological pH.

-

logP: The methoxymethyl group adds some lipophilicity. The calculated octanol-water partition coefficient (logP) would likely indicate moderate lipophilicity. The hydrochloride salt form will significantly increase its aqueous solubility compared to the free base.

-

Physical Appearance: Likely a white to off-white crystalline solid.

Solubility Profile: Theoretical Considerations

The solubility of this compound is expected to be significantly influenced by pH. As a hydrochloride salt of a basic compound, its solubility in aqueous media will be highest at acidic pH and will decrease as the pH increases and the compound converts to its less soluble free base form. It is anticipated to have good solubility in polar protic solvents like water and alcohols, and in polar aprotic solvents like DMSO.[1][5] Its solubility in non-polar organic solvents is expected to be low.[1]

Experimental Determination of Solubility

To obtain quantitative solubility data, the following experimental protocols are recommended.

Kinetic Solubility Determination

This method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a stock solution, typically in DMSO.[2][3][6]

Methodology: Nephelometric Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution.

-

Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.[6][7]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[2][7]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[7]

Workflow Diagram: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is considered the gold standard for determining the true equilibrium solubility and is crucial for later-stage development.[5][7]

Methodology: Shake-Flask Method

-

Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and relevant organic solvents.[7]

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][7]

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 or 0.45 µm filter to remove undissolved solids.[7][8]

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve with standards of known concentrations should be used for accurate quantification.[5][7]

Workflow Diagram: Thermodynamic Solubility Assay

Caption: Workflow for thermodynamic solubility determination.

Illustrative Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Kinetic Solubility of this compound

| Parameter | Value |

| Assay Method | Nephelometry |

| Buffer | PBS (pH 7.4) |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Kinetic Solubility (µg/mL) | Illustrative Value > 200 |

Table 2: Thermodynamic Solubility of this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | Illustrative Value > 50 |

| Phosphate Buffer | 4.5 | 25 | Illustrative Value > 20 |

| Phosphate Buffer | 6.8 | 25 | Illustrative Value ~ 10 |

| Phosphate Buffer | 7.4 | 25 | Illustrative Value ~ 5 |

| Water | ~7 | 25 | Illustrative Value ~ 8 |

| Methanol | N/A | 25 | Illustrative Value > 100 |

| Ethanol | N/A | 25 | Illustrative Value > 100 |

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10] Handle in a well-ventilated area.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] The compound may be hygroscopic.[9][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[9][10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][12][13][14]

Conclusion

This guide has outlined the key considerations and experimental protocols for determining the solubility of this compound. A thorough understanding of both kinetic and thermodynamic solubility is essential for the successful development of this compound as a potential therapeutic agent. The provided methodologies offer a robust framework for generating the necessary data to inform formulation strategies and predict in vivo performance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. (S)-3-(methoxymethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 12. 3-METHOXY-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Privileged Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the landscape of pharmaceutical sciences.[1][2] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs and biologically active compounds, particularly those targeting the central nervous system (CNS).[3] The inherent structural features of the piperidine moiety—its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its lipophilic character—confer favorable pharmacokinetic properties. These attributes include metabolic stability, enhanced membrane permeability, and the ability to cross the blood-brain barrier, making piperidine derivatives invaluable tools in the design of novel therapeutics for neurological and psychiatric disorders.[3][4][5]

This technical guide focuses on a specific, functionalized derivative: 3-(Methoxymethyl)piperidine Hydrochloride. While not a widely studied compound on its own, it represents a crucial building block for the synthesis of more complex and pharmacologically active molecules. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its potential role in drug development, offering a valuable resource for researchers and scientists in the field.

Section 1: Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates with the reduction of a 3-substituted piperidine ester, such as Ethyl nipecotate (Ethyl piperidine-3-carboxylate), to its corresponding alcohol, 3-(Hydroxymethyl)piperidine.[6] To ensure selective methylation of the hydroxyl group without competing N-methylation, the piperidine nitrogen is first protected. Following O-methylation, the protecting group is removed, and the final hydrochloride salt is formed.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Protection of 3-(Hydroxymethyl)piperidine

-

Reaction Setup: Dissolve 3-(Hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[7] The product can be purified by column chromatography if necessary.

Step 2: O-Methylation of N-Boc-3-(hydroxymethyl)piperidine

-

Reaction Setup: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve the N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain tert-butyl 3-(methoxymethyl)piperidine-1-carboxylate.

Step 3: N-Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.

-

Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise with stirring at 0 °C.

-

Precipitation and Isolation: A precipitate will form upon addition of HCl. Allow the mixture to stir for 2-4 hours at room temperature. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable salt.

Synthesis Workflow Diagram

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

- 7. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-(Methoxymethyl)piperidine Hydrochloride: A Guide to Pioneering Research Areas

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] This in-depth technical guide focuses on the untapped research potential of a specific derivative, 3-(Methoxymethyl)piperidine Hydrochloride. While direct research on this compound is limited, its structural similarity to known neuroactive agents suggests a high probability of activity within the central nervous system (CNS). This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation. We will delve into proposed synthetic strategies, predictive analyses of its drug-like properties, and detailed, field-proven experimental protocols to explore its potential antidepressant, anxiolytic, and anticonvulsant activities. This guide is designed not merely to list procedures, but to provide a robust scientific framework for uncovering the therapeutic value of this intriguing molecule.

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, appearing in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective targeting of a wide array of biological receptors and enzymes. Piperidine derivatives have demonstrated a vast pharmacological landscape, with applications ranging from anticancer and anti-inflammatory to potent CNS agents like analgesics and antipsychotics.[2][3]

This compound, the subject of this guide, represents a compelling yet underexplored molecule. Its structure, featuring a methoxymethyl substituent at the 3-position, hints at the potential for novel interactions with CNS targets. The ether linkage introduces a degree of polarity and hydrogen bond accepting capability, which could be pivotal for receptor binding. This guide will provide the foundational knowledge and detailed methodologies to systematically investigate the therapeutic promise of this compound.

Physicochemical Properties and Synthesis Strategies

A thorough understanding of the physicochemical properties of this compound is fundamental to any research endeavor. These properties not only influence its biological activity but also guide formulation and analytical method development.

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₁₆ClNO | Inferred |

| Molecular Weight | 165.66 g/mol | [4] |

| CAS Number | 868067-37-2 | [4] |

| Predicted LogP | ~1.5 - 2.5 | Computational Prediction |

| Predicted Polar Surface Area | ~30 - 40 Ų | Computational Prediction |

Predicting Blood-Brain Barrier (BBB) Permeability:

For any potential CNS-active compound, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. In silico models, which utilize physicochemical properties, can provide an initial assessment of this crucial parameter.[3][5] For this compound, the predicted LogP and polar surface area fall within a range that is often associated with good CNS penetration.[3]

Proposed Synthetic Pathways

Pathway A: Catalytic Enantioselective Synthesis from Pyridine

A modern and efficient approach involves the asymmetric functionalization of pyridine. This multi-step synthesis offers excellent control over stereochemistry, which is often crucial for pharmacological activity.[1][2]

-

Partial Reduction of Pyridine: Pyridine is first partially reduced to a dihydropyridine intermediate.

-

Rhodium-Catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with a suitable methoxymethylating agent.[2]

-

Reduction and Salt Formation: The resulting 3-(methoxymethyl)tetrahydropyridine is then fully reduced to the piperidine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Potential Research Area 1: Antidepressant and Anxiolytic Activity

The most compelling starting point for investigating the biological activity of this compound lies in its structural similarity to 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which have shown antidepressant activity.[4] This activity is often mediated by the inhibition of monoamine reuptake.[2]

Hypothesis: Monoamine Reuptake Inhibition

We hypothesize that this compound may act as an inhibitor of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and/or the dopamine transporter (DAT). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a well-established mechanism for antidepressant action.

Experimental Protocols

This assay will determine the compound's potency and selectivity for SERT, NET, and DAT.

Principle: This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells engineered to express a specific monoamine transporter.[2]

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.[2]

-

Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.[2]

-

Known selective inhibitors for control experiments (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).

-

Assay buffer (e.g., Krebs-Henseleit buffer).[2]

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the HEK293 cell lines in appropriate media until confluent.

-

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time.

-

Initiation of Uptake: Add the corresponding radiolabeled monoamine substrate to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the concentration of the compound that inhibits 50% of the maximal uptake (IC₅₀) to determine its potency.

The FST is a widely used behavioral test to screen for antidepressant-like activity.[4][7]

Principle: Mice are placed in an inescapable cylinder of water. The time they spend immobile is measured. Antidepressant compounds typically reduce the duration of immobility.[4]

Materials:

-

Male C57BL/6 mice.

-

Cylindrical water tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording and analysis software.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) 30-60 minutes before the test.

-

Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: Record the session and score the last 4 minutes for immobility (floating with only minor movements to keep the head above water).

-

Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility suggests antidepressant-like activity.

The EPM is a standard behavioral assay for assessing anxiety-like behavior.[1][8]

Principle: The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time rodents spend in the open arms.[9]

Materials:

-

Male C57BL/6 mice.

-

Elevated plus maze apparatus.

-

Video tracking software.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room.

-

Drug Administration: Administer the test compound or vehicle control as in the FST.

-

Test Session: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

-

Behavioral Recording: Use video tracking software to record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Potential Research Area 2: Anticonvulsant Activity

Piperidine alkaloids have been reported to possess anticonvulsant properties.[7] Given the structural novelty of this compound, it is worthwhile to investigate its potential in this therapeutic area.

Hypothesis: Modulation of Ion Channels or Neurotransmitter Systems

The anticonvulsant activity could be mediated by various mechanisms, including the modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic inhibition.[7]

Experimental Protocols

The MES test is a widely used model to identify compounds that prevent seizure spread.[10]

Principle: A brief electrical stimulus is delivered to the cornea of the mouse, inducing a tonic hindlimb extension seizure. Anticonvulsant drugs can prevent this seizure.[11]

Materials:

-

Male Swiss Webster mice.

-

An electroconvulsive shock apparatus with corneal electrodes.

-

Electrode solution (e.g., saline).

Procedure:

-

Drug Administration: Administer the test compound or vehicle control i.p.

-

Stimulation: At the time of peak drug effect, apply the electrical stimulus through the corneal electrodes.

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the seizure (ED₅₀).

The PTZ test is used to identify compounds that can raise the seizure threshold.[10]

Principle: Subcutaneous injection of PTZ, a GABA-A receptor antagonist, induces clonic seizures. Anticonvulsants can delay the onset or prevent these seizures.[12]

Materials:

-

Male Swiss Webster mice.

-

Pentylenetetrazol solution.

Procedure:

-

Drug Administration: Administer the test compound or vehicle control i.p.

-

PTZ Injection: After the appropriate pre-treatment time, administer a convulsant dose of PTZ subcutaneously.

-

Observation: Observe the mice for the onset of clonic seizures for a set period (e.g., 30 minutes).

-

Data Analysis: A significant increase in the latency to the first clonic seizure or a reduction in the number of animals seizing indicates anticonvulsant activity.

Analytical Characterization

Accurate and robust analytical methods are essential for the characterization of this compound and for its quantification in biological matrices.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed for purity assessment and quantification.[13]

-

Mass Spectrometry (MS): LC-MS can be used for structural confirmation and for sensitive quantification in biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the synthesized compound.[14]

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule with significant potential for CNS activity. Based on the established pharmacology of the broader piperidine class and the specific activity of structurally related compounds, research into its antidepressant, anxiolytic, and anticonvulsant properties is highly warranted. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for initiating these investigations.

Future research should also focus on elucidating the precise mechanism of action, conducting pharmacokinetic and toxicology studies, and exploring structure-activity relationships through the synthesis and testing of related analogues. The journey from a promising chemical entity to a potential therapeutic is long and challenging, but the foundational research outlined here is a critical first step in unlocking the full potential of this compound.

Diagrams

Caption: Proposed synthesis of 3-(Methoxymethyl)piperidine HCl.

Caption: Integrated screening workflow for CNS activity.

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 12. ijpp.com [ijpp.com]

- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

3-(Methoxymethyl)Piperidine Hydrochloride as a chemical intermediate

An In-Depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: A Versatile Intermediate in Modern Synthesis

Executive Summary

This compound is a heterocyclic organic compound featuring a piperidine core functionalized with a methoxymethyl group at the 3-position. As a chemical intermediate, it provides a valuable structural motif for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its ability to confer desirable physicochemical properties such as improved solubility and bioavailability.[1] The methoxymethyl substituent offers a site for potential hydrogen bonding and can influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as a building block in drug discovery and development, intended for researchers and professionals in the chemical sciences.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring system is one of the most ubiquitous N-heterocycles found in natural products and synthetic pharmaceuticals.[2] Its saturated, six-membered structure allows it to adopt well-defined chair conformations, enabling precise three-dimensional orientation of substituents that can be critical for molecular recognition at biological targets.[1] This conformational rigidity, combined with the basicity of the secondary amine, makes piperidine derivatives essential components in a vast array of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1]

This compound emerges as a strategic intermediate within this chemical space. It provides a pre-functionalized, chiral or achiral piperidine core that can be readily incorporated into larger molecular frameworks. The hydrochloride salt form enhances stability and simplifies handling and storage, while the free base can be easily generated for subsequent synthetic transformations.

Physicochemical Properties and Characterization

The hydrochloride salt exists as a stable, often crystalline solid, making it suitable for storage and handling in a laboratory setting. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 688809-97-4 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [4] |

| Molecular Weight | 165.66 g/mol | [5] |

| Appearance | Solid (Typical) | N/A |

| Purity | Typically ≥97% | [5] |

| InChI Key | VZQSCPYVOXUZJO-UHFFFAOYSA-N | [5] |

| Molecular Formula (Free Base) | C₇H₁₅NO | [4] |

| Molecular Weight (Free Base) | 129.20 g/mol | [4] |

Characterization of this compound is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the piperidine ring protons, the methoxy group, and the methylene bridge.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent ion (free base), confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the N-H stretch of the secondary amine hydrochloride and C-O stretches of the ether.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of 3-(methoxymethyl)piperidine typically originates from readily available pyridine precursors. A common and industrially scalable approach involves the catalytic hydrogenation of the corresponding substituted pyridine.[2] This method is advantageous due to the aromatic stability of the starting material and the well-established protocols for pyridine ring reduction.

Caption: A representative synthetic pathway to the target compound.

Causality in Experimental Design

-

Choice of Starting Material: 3-Pyridylmethanol is an economical and commercially available starting point. Its primary alcohol provides a reactive handle for introducing the methoxymethyl group.

-

Etherification Strategy: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide, which then displaces a halide (e.g., methyl iodide). This reaction is typically performed in an aprotic solvent like THF to prevent interference from acidic protons.

-